Thialdine - 5340-02-3

Thialdine

Catalog Number: EVT-7906082
CAS Number: 5340-02-3
Molecular Formula: C6H14ClNS2
Molecular Weight: 199.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Thialdine, also known as dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine, is a heterocyclic organic compound containing sulfur and nitrogen atoms in its structure []. It serves as a representative example of sulfur-containing alkaloids []. In scientific research, Thialdine is primarily studied for its presence in food and natural products, its role in aroma formation, and its chemical properties.

Synthesis Analysis

Thialdine is typically synthesized through the reaction of acetaldehyde with ammonium sulfide [, , ]. While the exact reaction parameters can vary, the general process involves combining these two reagents and allowing them to react, often at room temperature.

Molecular Structure Analysis

Thialdine can undergo various chemical reactions, often influenced by its sulfur and nitrogen atoms. For instance, it can be oxidized to form sulfoxides or sulfones. Additionally, the nitrogen atom can participate in reactions such as alkylation or acylation. These reactions have been explored in the context of understanding Thialdine's reactivity and potential applications in organic synthesis [, ].

Mechanism of Action

Although Thialdine's biological activity is not a focus of this analysis, its formation and presence in food systems are notable. Studies suggest that it arises from reactions involving cysteine and sugars during thermal processing [, , ]. The mechanism likely involves complex Maillard reactions and subsequent cyclization steps.

Physical and Chemical Properties Analysis

Thialdine is a crystalline solid at room temperature with a distinct odor often described as resembling cooked shrimp or dried sardines [, ]. Its boiling point is relatively high due to the presence of sulfur, influencing its volatility and contribution to aroma profiles.

Food Chemistry and Aroma Research

Thialdine is a significant volatile compound found in various cooked foods, particularly those containing sulfur-rich ingredients like shrimp and fermented products [, , ]. It plays a crucial role in developing characteristic aromas, especially the "cooked" or "roasted" notes in seafood.

  • Shrimp and Seafood: Thialdine is a key odorant in cooked shrimp, contributing to the desirable roasted and savory aroma [, ]. Its concentration increases during fermentation processes, enhancing the characteristic flavor of fermented shrimp products [].
  • Meat Products: Research indicates that Thialdine is present in soy sauce-stewed pork, although its concentration is lower compared to water-boiled pork []. This finding suggests its potential role in influencing the flavor profile of meat products cooked with sulfur-rich seasonings.
  • Other Food Systems: Studies have identified Thialdine in model systems simulating Maillard reactions between cysteine and sugars, suggesting its broader involvement in generating cooked aromas in various food products [, ].

Mosquito Attractancy Research

Recent investigations have explored the potential of Thialdine as a mosquito attractant. While initial laboratory tests using Thialdine alone did not show significant attraction to Aedes aegypti mosquitoes, further research demonstrated that sheep wool, a rich source of Thialdine, acted as an effective attractant in semi-field trials []. This finding highlights the importance of considering the synergistic effects of various volatile compounds present in natural materials for mosquito management and surveillance strategies.

Properties

CAS Number

5340-02-3

Product Name

Thialdin hydrochloride

IUPAC Name

2,4,6-trimethyl-1,3,5-dithiazinane;hydrochloride

Molecular Formula

C6H14ClNS2

Molecular Weight

199.8 g/mol

InChI

InChI=1S/C6H13NS2.ClH/c1-4-7-5(2)9-6(3)8-4;/h4-7H,1-3H3;1H

InChI Key

OYCMJTUDNOIXPL-UHFFFAOYSA-N

SMILES

CC1NC(SC(S1)C)C

Solubility

3.944e+004 mg/L @ 25 °C (est)
Insoluble in water, heptane, triacetin
Miscible at room temperature (in ethanol)

Canonical SMILES

CC1NC(SC(S1)C)C.Cl

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